

Introduction: Unveiling a Versatile N-Bromo Reagent

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Compound of Interest

Compound Name: 1-Bromo-5,5-dimethylhydantoin

Cat. No.: B1277964

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1-Bromo-5,5-dimethylhydantoin (BDMH) is a heterocyclic organic compound belonging to the N-halamine family. Structurally, it is a derivative of hydantoin, a core motif found in various biologically active molecules.[1] While its more halogenated relatives, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), are widely recognized as disinfectants and industrial biocides, the mono-brominated BDMH holds significant value as a specialized reagent in synthetic organic chemistry.[2][3]

The key to its utility lies in the polarized Nitrogen-Bromine (N-Br) bond. The adjacent electron-withdrawing carbonyl groups render the bromine atom electrophilic, making BDMH an effective source of "Br+" (a bromonium ion equivalent).[4] This property allows it to function as a potent yet manageable brominating agent for a variety of organic transformations. This guide provides a comprehensive overview of BDMH, from its fundamental properties and synthesis to its reaction mechanisms and practical applications, offering researchers and drug development professionals a technical resource for leveraging this versatile compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. The key characteristics of **1-Bromo-5,5-dimethylhydantoin** are summarized below.

Property	Value	Source(s)
CAS Number	7072-23-3	[4][5]
Molecular Formula	C ₅ H ₇ BrN ₂ O ₂	[4][5][6]
Molecular Weight	207.03 g/mol	[4][5]
IUPAC Name	1-bromo-5,5-dimethylimidazolidine-2,4-dione	[4][5]
Appearance	White to off-white crystalline powder	[2][7]
Topological Polar Surface Area	49.4 Å ²	[5][6]
Hydrogen Bond Acceptor Count	2	[6]
Predicted pKa	6.16 ± 0.10	[6]

While specific spectroscopic data for the mono-bromo variant is not extensively published, analysis of related structures provides insight. The ¹H NMR spectrum would be expected to show a singlet for the two methyl groups at C5 and a broad singlet for the N-H proton.[8] Infrared (IR) spectroscopy would reveal characteristic C=O stretching frequencies for the dione system.[9]

Synthesis and Manufacturing Principles

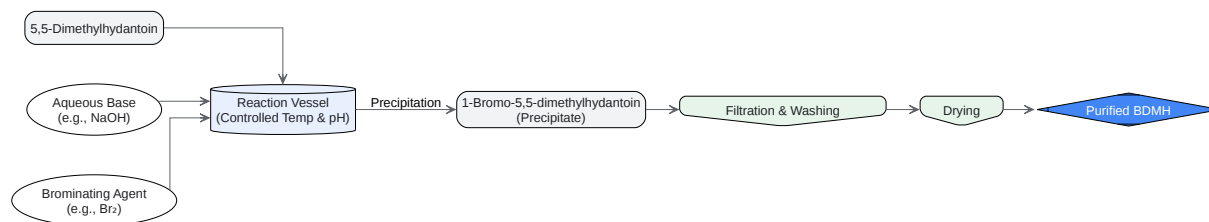
The synthesis of N-halo hydantoins generally involves the direct halogenation of the hydantoin precursor. While specific industrial-scale syntheses for **1-Bromo-5,5-dimethylhydantoin** are proprietary, the fundamental approach can be extrapolated from established methods for related compounds like DBDMH.

A common strategy involves the reaction of 5,5-dimethylhydantoin with a brominating agent in an aqueous medium. The pH of the reaction is a critical parameter, typically controlled by the addition of a base like sodium hydroxide (NaOH) to neutralize the HBr byproduct and facilitate the reaction.[10]

A generalized protocol can be described as follows:

- **Precursor Preparation:** 5,5-dimethylhydantoin is dissolved or slurried in an aqueous solution of an inorganic base (e.g., NaOH).
- **Bromination:** A brominating agent, such as elemental bromine (Br_2), is added portion-wise to the cooled reaction mixture. For the synthesis of the mono-bromo derivative, a stoichiometric equivalent of the brominating agent would be used.
- **pH Control:** The pH is carefully maintained within a specific range (e.g., 5.5 to 8.5) throughout the addition to ensure the desired product is formed and to prevent side reactions.[\[10\]](#)
- **Isolation:** The product, being sparingly soluble in water, precipitates out of the reaction mixture.
- **Purification:** The crude product is collected by filtration, washed with water to remove inorganic salts, and dried under vacuum.[\[11\]](#)

The causality behind this methodology is rooted in the acid-base chemistry of the hydantoin nucleus. The N-H proton is weakly acidic and can be deprotonated by a base, forming a nucleophilic hydantoin anion. This anion then attacks the electrophilic bromine source, forming the N-Br bond and regenerating the base's conjugate acid. Continuous pH control is essential to drive the reaction to completion and optimize yield.



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Caption: Generalized workflow for the synthesis of BDMH.

Chemical Reactivity and Mechanism of Action

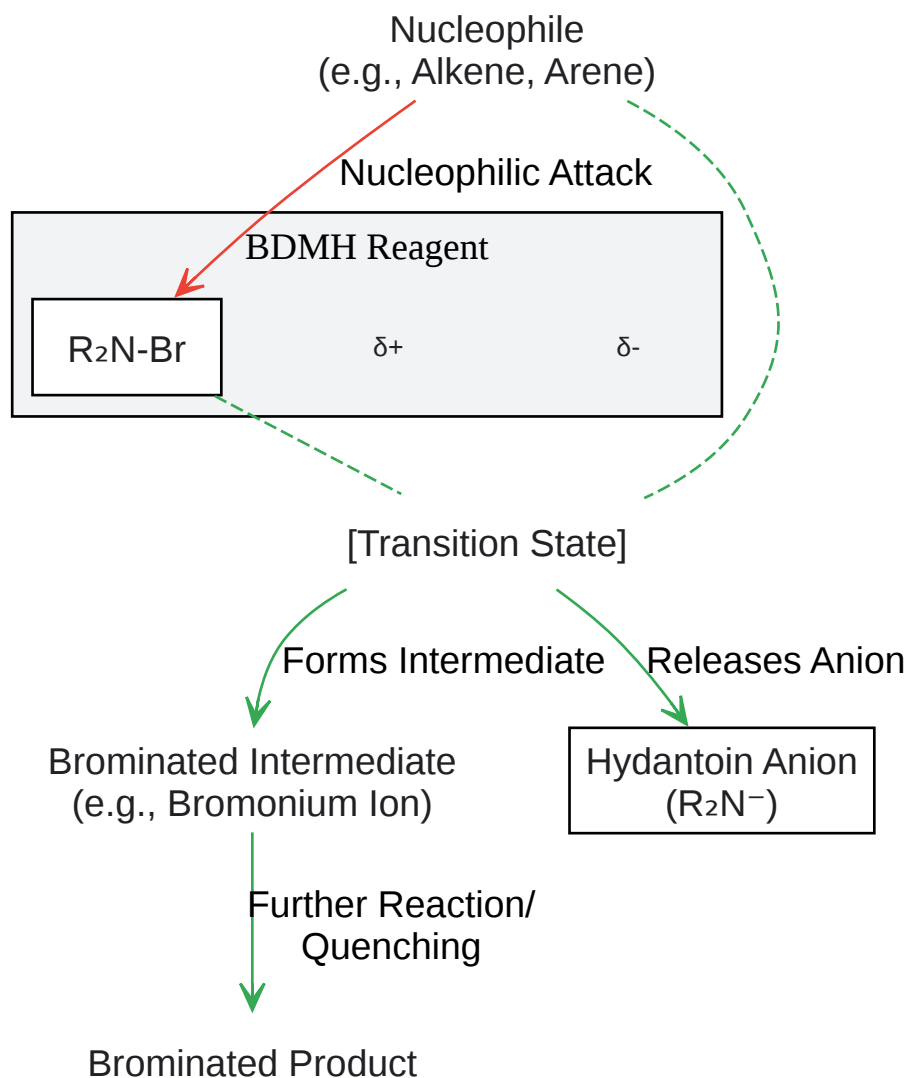
The synthetic utility of BDMH stems from its ability to act as an electrophilic brominating agent. The N-Br bond is highly polarized due to the two adjacent carbonyl groups, which are strongly electron-withdrawing. This polarization makes the bromine atom susceptible to nucleophilic attack.^[12]

Mechanism: The Delivery of "Br⁺"

In the presence of a suitable nucleophile, such as an alkene or an electron-rich aromatic ring, BDMH delivers a bromonium ion equivalent. The reaction proceeds via a bromonium ion intermediate (in the case of alkenes) or a sigma complex (in the case of arenes), which is then quenched to yield the final brominated product. The 5,5-dimethylhydantoin anion generated is a stable leaving group, which can be protonated by any available proton source in the medium.

This reactivity profile makes BDMH a valuable alternative to other N-bromo reagents like N-bromosuccinimide (NBS) and its dibromo analog, DBDMH.^{[13][14]} The choice between these reagents often depends on the specific substrate, desired selectivity, and reaction conditions. For instance, DBDMH provides two equivalents of electrophilic bromine, which can be

advantageous for cost-effectiveness in large-scale reactions but may lead to over-bromination with highly activated substrates.[14] BDMH offers a single equivalent, allowing for more controlled mono-bromination.



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Caption: Electrophilic bromination mechanism using BDMH.

Key Applications in Organic Synthesis

BDMH and its analogs are versatile reagents employed in a range of organic transformations. Their applications extend beyond simple bromination and highlight their utility as oxidants and reaction mediators.

Bromination of Alkenes and Arenes

The primary application of BDMH is the electrophilic bromination of unsaturated systems.

- Alkenes: React with BDMH to form vicinal dibromides or bromohydrins (if the reaction is conducted in aqueous media). This transformation is fundamental in the synthesis of complex molecules where further functionalization of the double bond is required.[\[13\]](#)
- Electron-Rich Arenes: Phenols, anilines, and other activated aromatic compounds can be selectively brominated. The reactivity can be modulated by the choice of solvent and the potential use of a catalyst.[\[14\]](#)

Synthesis of α -Bromo Ketones

α -Bromo ketones are crucial synthetic intermediates. A modern, one-pot protocol has been developed using DBDMH to convert alkenes into α -bromo ketones directly in water, functioning as both a bromine source and an oxidant.[\[15\]](#)[\[16\]](#) A similar pathway is accessible using BDMH, where the initial bromohydrin formed from the alkene is oxidized in situ.

General Protocol for Alkene to α -Bromo Ketone Conversion:

- An alkene is suspended in water.
- 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is added.[\[15\]](#)
- The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
- The product is extracted with an organic solvent, washed, dried, and purified.[\[15\]](#) This method is notable for its environmental friendliness (using water as a solvent) and efficiency.

Oxidation Reactions

The positive halogen in N-halamines enables them to act as mild oxidizing agents. For example, DBDMH has been used for the efficient oxidation of thiols to disulfides under mild, and even solvent-free, conditions.[\[13\]](#) This application is highly relevant in peptide and protein chemistry.

Catalyst for Other Transformations

Beyond being a direct reactant, N-halo hydantoins can catalyze other reactions. DBDMH has been shown to be an effective catalyst for:

- Esterification: Promoting the direct esterification of carboxylic acids and alcohols under neat (solvent-free) conditions.[\[17\]](#)
- Aldol Condensation: Catalyzing the self-aldol condensation of aldehydes.[\[17\]](#)
- Biginelli Reaction: Synthesizing dihydropyrimidinones in a one-pot, three-component reaction under solvent-free conditions.[\[18\]](#)

These catalytic applications underscore the reagent's ability to activate functional groups, expanding its utility far beyond simple halogenation.

Safety, Handling, and Storage

As with any reactive chemical, proper handling of **1-Bromo-5,5-dimethylhydantoin** is critical to ensure laboratory safety. It is classified as an oxidizing solid and can be corrosive.[\[19\]](#)

Key Safety Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[19\]](#)[\[20\]](#)
- Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[\[19\]](#)
- Incompatible Materials: Keep away from combustible materials, reducing agents, strong bases, and moisture. Contact with organic matter or other incompatible materials may cause a fire or violent reaction.[\[19\]](#)[\[21\]](#)[\[22\]](#)
- Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Avoid creating dust.[\[19\]](#)[\[20\]](#)

Storage Recommendations:

- Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[\[19\]](#)

- Keep away from heat, sunlight, and all sources of ignition.[19]
- Store locked up and segregated from incompatible materials.[20]

Spill & First Aid Procedures:

- Spills: In case of a spill, contain the material using dry sand or earth. Do not use combustible materials like sawdust.[19] Sweep up the material, place it in a labeled container, and dispose of it as hazardous waste.
- Skin/Eye Contact: Causes skin burns and serious eye damage. Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.[20][23]
- Ingestion: Harmful if swallowed. Rinse mouth with water and do NOT induce vomiting. Seek immediate medical attention.[20][21]

Conclusion

1-Bromo-5,5-dimethylhydantoin is a highly functional reagent with significant applications in modern organic synthesis. Its role as a stable, solid source of electrophilic bromine makes it an attractive alternative to liquid bromine and other N-bromo compounds. While its primary function is in bromination reactions, its utility as an oxidant and a catalyst for a variety of transformations demonstrates its versatility. For researchers in drug discovery and process development, a thorough understanding of its properties, reactivity, and handling requirements allows for the safe and effective incorporation of this powerful synthetic tool into their experimental designs.

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